3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol 3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 330998-71-5
VCID: VC2499819
InChI: InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3
SMILES: CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol

CAS No.: 330998-71-5

Cat. No.: VC2499819

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol - 330998-71-5

Specification

CAS No. 330998-71-5
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name 3-(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Standard InChI InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3
Standard InChI Key OUNBBIYHRZELDA-UHFFFAOYSA-N
SMILES CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C
Canonical SMILES CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C

Introduction

Chemical Identity and Structure

3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol is a heterocyclic organic compound with the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.35 g/mol . The compound is identified by various unique identifiers in chemical databases and literature:

Chemical Identifiers

IdentifierValue
CAS Registry Number330998-71-5
PubChem CID824791
InChIInChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3
InChIKeyOUNBBIYHRZELDA-UHFFFAOYSA-N
SMILESCC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C

The molecule consists of a 5,6-dihydro triazolo[3,4-a]isoquinoline core with a phenol substituent at position 3 of the triazole ring and two methyl groups at position 5 . This creates a complex, multi-ring system with specific stereochemical and electronic properties.

Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • 3-(5,5-dimethyl-6H- triazolo[3,4-a]isoquinolin-3-yl)phenol

  • 3-(5,5-Dimethyl-5,6-dihydro- triazolo[3,4-a]isoquinolin-3-yl)phenol

  • 3-{5,5-DIMETHYL-5H,6H- TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}PHENOL

  • Phenol, 3-(5,6-dihydro-5,5-dimethyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)-

Physical and Chemical Properties

The physical and chemical properties of 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol determine its behavior in various chemical environments and its potential applications. The following table summarizes the key physical and chemical properties of this compound:

Physical Properties

PropertyValueMethod/Source
Molecular Weight291.35 g/molComputed by PubChem 2.1
Physical StateSolidInferred from melting point
Boiling Point381.61°C / 460.57°CEPA T.E.S.T. / EPI Suite
Melting Point194.18°CEPI Suite
Density1.24 g/cm³EPA T.E.S.T.
Flash Point265.41°CEPA T.E.S.T.
Water Solubility5.87 mg/L / 29.755 mg/LEPA T.E.S.T. / EPI Suite

Chemical Properties

PropertyValueMethod/Source
XLogP3-AA3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Aromatic Rings3Chemical structure analysis
Exact Mass291.137162174 DaComputed by PubChem 2.1

The compound exhibits moderate lipophilicity as indicated by its XLogP3-AA value of 3 , suggesting potential membrane permeability relevant for biological applications. The presence of one hydrogen bond donor (the phenolic OH group) and three hydrogen bond acceptors provides opportunities for intermolecular interactions . The limited water solubility indicates that this compound is predominantly hydrophobic, which has implications for its formulation in aqueous environments .

Structural Features and Characteristics

The structural architecture of 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol consists of several key components that contribute to its unique chemical properties:

Core Structure

The molecule features a fused tricyclic system comprising:

  • A 1,2,4-triazole ring

  • An isoquinoline-like structure that is partially hydrogenated (5,6-dihydro)

  • Two methyl groups at position 5, creating a quaternary carbon center

  • A phenol group attached at position 3 of the triazole ring

Functional Groups

The primary functional group in this compound is the phenolic hydroxyl group, which confers specific chemical reactivity:

  • The phenol group provides acidic character and can participate in hydrogen bonding

  • It can serve as a site for further chemical modifications such as esterification or etherification

  • The phenolic group may contribute to potential antioxidant properties

Stereochemistry

SupplierProduct IdentifierPurityPackage Sizes
Sigma-AldrichCH4005862217Not specifiedVarious
ChemBridge CorporationBB-567532995%5g, 10g
American Custom Chemicals CorporationCHM012962995%1g, 5g, 10g

The compound is available at varying price points, with ChemBridge Corporation offering 5g for $133 and 10g for $224, while American Custom Chemicals Corporation lists higher prices of $662.16 for 1g, $949.59 for 5g, and $1363.13 for 10g .

Related Compounds

Several structurally related compounds share similarities with 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol, offering insights into potential structure-activity relationships and synthetic variations:

m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol

This related compound (CAS: 55309-05-2) differs in the fusion pattern of the triazole ring with the isoquinoline system and lacks the dimethyl substitution. Its molecular formula is C₁₆H₁₃N₃O with a molecular weight of 263.29 g/mol .

5,5-Dimethyl-3-propyl-5,6-dihydro- triazolo[3,4-a]isoquinoline

This analog (PubChem CID: 711939) replaces the phenol group with a propyl chain while maintaining the core 5,5-dimethyl-5,6-dihydrotriazoloisoquinoline structure. Its molecular formula is C₁₅H₁₉N₃ with a molecular weight of 241.33 g/mol .

Other Triazole-Containing Compounds

The search results indicate research interest in various triazole-containing compounds, particularly in the context of medicinal chemistry. For example:

  • 3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide/carbothioamide analogs have been investigated for antitubercular properties

  • 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been studied as part of novel molecular frameworks with potential bioactivity

These examples suggest that heterocyclic compounds containing triazole or similar nitrogen-rich rings, like 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol, may possess valuable biological properties worthy of investigation.

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